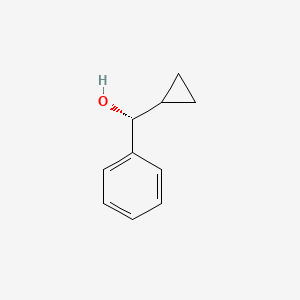

(R)-cyclopropyl(phenyl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(R)-cyclopropyl(phenyl)methanol |

InChI |

InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m0/s1 |

InChI Key |

GOXKCYOMDINCCD-JTQLQIEISA-N |

Isomeric SMILES |

C1CC1[C@H](C2=CC=CC=C2)O |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and stereochemistry of (R)-cyclopropyl(phenyl)methanol

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-cyclopropyl(phenyl)methanol

Abstract

(R)-cyclopropyl(phenyl)methanol is a chiral secondary alcohol featuring a unique combination of a rigid, strained cyclopropyl moiety and an aromatic phenyl group. This structure imparts valuable physicochemical properties, making it a significant chiral building block in modern medicinal chemistry and asymmetric synthesis. The cyclopropyl group, in particular, is a sought-after pharmacophore known to enhance metabolic stability, binding affinity, and overall drug-like properties.[1][2] This guide provides an in-depth analysis of the molecular structure, stereochemical assignment, chiroptical properties, enantioselective synthesis, and spectroscopic characterization of the (R)-enantiomer. By integrating foundational principles with practical, field-proven insights, this document serves as a comprehensive technical resource for professionals engaged in the design and development of novel chemical entities.

Introduction: The Significance of a Strained Ring in Stereodefined Scaffolds

The cyclopropyl group, once considered a chemical curiosity, has emerged as a strategic element in drug design.[1][3][4] Its inherent ring strain (~27.5 kcal/mol) results in unique electronic properties, with the carbon-carbon bonds exhibiting enhanced π-character and the carbon-hydrogen bonds being shorter and stronger than in typical alkanes.[1] In a pharmaceutical context, these features offer several distinct advantages:

-

Improved Metabolic Stability: The robust C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[1]

-

Enhanced Potency and Binding: The rigid, planar nature of the ring can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thus improving binding affinity for its biological target.[1][2]

-

Modulation of Physicochemical Properties: The cyclopropyl group serves as a versatile bioisostere for moieties like gem-dimethyl or vinyl groups, allowing for the fine-tuning of properties such as lipophilicity and aqueous solubility to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) profile.[1]

When this valuable moiety is incorporated into a molecule like cyclopropyl(phenyl)methanol, it creates a chiral center. The control of stereochemistry is paramount in drug development, as different enantiomers of a chiral drug can exhibit widely different pharmacological activities and toxicological profiles. This guide focuses specifically on the (R)-enantiomer of cyclopropyl(phenyl)methanol, a key intermediate for introducing this stereodefined pharmacophore into more complex, high-value molecules.

Molecular Structure and Physicochemical Properties

(R)-cyclopropyl(phenyl)methanol possesses a central tetrahedral carbon atom bonded to a hydrogen atom, a hydroxyl group, a phenyl ring, and a cyclopropyl ring. This specific arrangement gives rise to its chirality.

The overall conformation is determined by the relative orientations of the bulky phenyl and cyclopropyl groups. Spectroscopic studies on related molecules like cyclopropylbenzene suggest that the most stable conformation is the "bisected" form, where the plane of the phenyl ring bisects the internal C-C-C bond angle of the cyclopropyl ring.[5][6] This arrangement minimizes steric hindrance and allows for favorable electronic interactions between the aromatic π-system and the "banana bonds" of the cyclopropyl ring.

Table 1: Physicochemical Properties of Cyclopropyl(phenyl)methanol

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O | [7][8][9][10] |

| Molecular Weight | 148.20 g/mol | [7][8][9][10] |

| CAS Number (racemate) | 1007-03-0 | [7][8][9][10] |

| CAS Number ((R)-enantiomer) | 110548-55-5 | [11] |

| Appearance | Colorless oil/liquid | [12] |

| Boiling Point | 121-123 °C (at 15 mmHg) | [13] |

| Density | ~1.05 g/mL | [13] |

Stereochemistry and Chiroptical Properties

The defining feature of (R)-cyclopropyl(phenyl)methanol is its absolute configuration at the carbinol carbon. This configuration is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) sequence rules and is experimentally verified by measuring its interaction with plane-polarized light.

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The CIP system provides a standardized method for assigning the absolute configuration (R or S) to a stereocenter.[14] The process involves prioritizing the four substituents attached to the chiral center based on atomic number.[15][16][17][18]

Step-by-Step CIP Priority Assignment for Cyclopropyl(phenyl)methanol:

-

Identify the Chiral Center: The chiral center is the carbon atom bonded to the hydroxyl, phenyl, cyclopropyl, and hydrogen groups.

-

Prioritize Directly Attached Atoms: The priority is determined by the atomic number of the atom directly bonded to the chiral center.

-

Priority 1: -OH (Oxygen, Z=8)

-

Priority 2: -C₆H₅ (Phenyl group; Carbon, Z=6)

-

Priority 3: -C₃H₅ (Cyclopropyl group; Carbon, Z=6)

-

Priority 4: -H (Hydrogen, Z=1)

-

-

Break the Tie: Both the phenyl and cyclopropyl groups are attached via a carbon atom. To break this tie, we examine the atoms attached to these carbons.

-

The carbon of the phenyl group is bonded to two other carbons within the aromatic ring (we treat the double bond as two separate single bonds for this purpose) and one other carbon.[14][15]

-

The carbon of the cyclopropyl group is bonded to two other carbons and one hydrogen.

-

Since carbon has a higher atomic number than hydrogen, the phenyl group is assigned a higher priority (Priority 2) than the cyclopropyl group (Priority 3).

-

-

Determine R/S Configuration: Orient the molecule so that the lowest priority group (-H, Priority 4) is pointing away from the viewer. Trace the path from Priority 1 to 2 to 3.

Caption: Cahn-Ingold-Prelog (CIP) priority assignment for (R)-cyclopropyl(phenyl)methanol.

Chiroptical Properties: Optical Rotation

Chiral molecules are optically active, meaning they rotate the plane of polarized light.[19][20] This rotation is measured using a polarimeter, and the result is expressed as the specific rotation [α].

Specific Rotation ([α]) is a standardized physical constant for a chiral compound and is defined as:

[α]λT = α / (l * c)

Where:

-

α is the observed rotation in degrees.

-

T is the temperature (°C).

-

λ is the wavelength of light (typically the sodium D-line, 589 nm).

-

l is the path length of the sample cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.[20]

While there is no simple, universal correlation between the (R/S) configuration and the sign (+/dextrorotatory or -/levorotatory) of optical rotation, for many chiral alcohols, empirical rules and experimental data can establish a link.[18][21] For similar structures, the (+)-enantiomer has often been determined to possess the (R) configuration.[22] Experimental determination remains the gold standard for confirming the chiroptical properties of a specific batch.

Enantioselective Synthesis of (R)-Cyclopropyl(phenyl)methanol

The production of enantiomerically pure (R)-cyclopropyl(phenyl)methanol is critical for its use as a chiral building block. The most common and efficient strategy is the asymmetric reduction of the prochiral precursor, cyclopropyl phenyl ketone.

Caption: General workflow for the enantioselective synthesis of (R)-cyclopropyl(phenyl)methanol.

Protocol: Asymmetric Transfer Hydrogenation of Cyclopropyl Phenyl Ketone

This protocol describes a well-established method for producing (R)-cyclopropyl(phenyl)methanol with high enantioselectivity using a ruthenium-based catalyst. The causality behind this method lies in the formation of a transient chiral metal-hydride complex that selectively delivers a hydride to one face of the prochiral ketone.

Materials:

-

Cyclopropyl phenyl ketone (1.0 eq)

-

(R,R)-RuCl[(p-cymene)TsDPEN] (0.005 eq, 0.5 mol%)

-

Formic acid / Triethylamine azeotrope (5:2 molar ratio) as the hydrogen source and solvent

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen or Argon gas (for inert atmosphere)

Step-by-Step Methodology:

-

Reactor Setup (The "Why"): To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add cyclopropyl phenyl ketone (1.0 eq) and the chiral ruthenium catalyst (0.005 eq). The flask is sealed with a septum. Causality: Flame-drying removes adsorbed water, which can deactivate the catalyst. An inert atmosphere prevents oxidation of the catalyst and other reagents.

-

Reagent Addition (The "Why"): Purge the flask with an inert gas (N₂ or Ar) for 5-10 minutes. Using a syringe, add the degassed formic acid/triethylamine azeotrope. Causality: The formic acid/triethylamine mixture serves as an in-situ source of hydrogen. The catalyst abstracts a hydride from formate to form the active chiral ruthenium-hydride species. Degassing removes dissolved oxygen.

-

Reaction Execution (The "Why"): Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours. Causality: Constant stirring ensures homogeneity. Monitoring prevents over-running the reaction and allows for determination of the optimal endpoint.

-

Quenching and Workup (The "Why"): Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether. Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize excess formic acid), water, and brine. Causality: The quench neutralizes the acidic components. The aqueous washes remove the triethylammonium formate salt and other water-soluble impurities. Brine helps to break up emulsions and remove residual water from the organic layer.

-

Drying and Concentration (The "Why"): Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Causality: MgSO₄ is a neutral drying agent that efficiently removes trace water. Rotary evaporation removes the volatile solvent (diethyl ether) without degrading the product.

-

Purification and Analysis (The "Why"): Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol. Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC). Causality: Chromatography separates the desired product from any unreacted starting material and non-polar impurities. Chiral HPLC is the definitive method for quantifying the ratio of the two enantiomers.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the molecular structure and purity of (R)-cyclopropyl(phenyl)methanol is achieved through a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for Cyclopropyl(phenyl)methanol

| Technique | Observation | Interpretation |

| ¹H NMR | δ ~7.2-7.4 (m, 5H)δ ~4.2 (d, 1H)δ ~2.5 (br s, 1H)δ ~1.1-1.3 (m, 1H)δ ~0.3-0.7 (m, 4H) | Aromatic protons (C₆H₅)Benzylic proton (CH-OH)Hydroxyl proton (OH)Cyclopropyl methine protonCyclopropyl methylene protons[23] |

| ¹³C NMR | δ ~140-145 (quat.)δ ~125-129 (x5)δ ~75-80δ ~15-20δ ~2-5 (x2) | Aromatic C-ipsoAromatic C-HBenzylic carbon (C-OH)Cyclopropyl methine carbonCyclopropyl methylene carbons |

| IR (Infrared) | ~3400 cm⁻¹ (broad)~3080, 3010 cm⁻¹~2900 cm⁻¹~1600, 1490 cm⁻¹ | O-H stretch (alcohol)Aromatic & cyclopropyl C-H stretchAliphatic C-H stretchAromatic C=C stretch |

| MS (Mass Spec.) | m/z = 148 (M⁺)m/z = 130, 119, 107, 91, 77 | Molecular ion peakCommon fragments: [M-H₂O]⁺, [M-C₂H₅]⁺, [M-C₃H₅]⁺ (loss of cyclopropyl), tropylium ion, phenyl cation[7][8] |

Applications in Research and Drug Development

(R)-cyclopropyl(phenyl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its utility lies in providing a stereochemically defined scaffold for the synthesis of more complex molecules. The presence of the hydroxyl group provides a reactive handle for further chemical transformations (e.g., etherification, esterification, substitution) while preserving the crucial cyclopropyl-phenyl pharmacophore.

The incorporation of the (R)-cyclopropyl(phenyl)methyl moiety has been explored in various therapeutic areas, including the development of enzyme inhibitors and central nervous system agents, where the precise three-dimensional arrangement of the phenyl and cyclopropyl groups is critical for achieving selective and potent biological activity.[3][4][24]

Conclusion

(R)-cyclopropyl(phenyl)methanol represents a convergence of two critical concepts in modern drug discovery: the strategic use of strained ring systems and the imperative of stereochemical control. Its molecular structure, defined by the chiral carbinol center and the unique electronic and conformational properties of the cyclopropyl and phenyl rings, makes it a powerful tool for medicinal chemists. A thorough understanding of its stereochemistry, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective application in the development of next-generation therapeutics. The robust methodologies for its enantioselective synthesis ensure its availability as a reliable building block for creating novel, potent, and metabolically stable drug candidates.

References

-

National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol. NIST Chemistry WebBook. [Link]

-

OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. [Link]

-

Charette, A. B., & Lebel, H. (2003). (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. Organic Syntheses, 80, 41. [Link]

-

Charette, A. B., Prescott, S., & Brochu, C. (2004). Improved Procedure for the Synthesis of Enantiomerically Enriched Cyclopropylmethanol Derivatives. The Journal of Organic Chemistry, 69(24), 8129–8132. [Link]

-

Wikipedia. (2024). Cahn–Ingold–Prelog priority rules. [Link]

-

Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

-

The Organic Chemistry Tutor. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. YouTube. [Link]

-

Petrovic, A. G., He, J., Polavarapu, P. L., & Armstrong, D. W. (2005). Absolute configuration and predominant conformations of 1,1-dimethyl-2-phenylethyl phenyl sulfoxide. ResearchGate. [Link]

-

Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Cyclopropylphenyl)methanol. PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Cyclopropylmethanol: Applications in Synthesis. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol - Gas phase ion energetics data. NIST Chemistry WebBook. [Link]

-

Gryz, K., et al. (2020). Intramolecular cyclopropylmethylation via non-classical carbenium ion. The Royal Society of Chemistry. [Link]

-

American Chemical Society. (2023). Enantioselective synthesis of cyclopropyl sulfones with an engineered carbene transferase. [Link]

-

Lefurgy, S. T., et al. (2010). NMR determination of the fate of the cyclopropyl ring. ResearchGate. [Link]

-

Villani, L., Mohire, N. R., & Robertson, E. G. (2023). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. ResearchGate. [Link]

-

ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol - Phase change data. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropyl phenylmethanol - Notes. NIST Chemistry WebBook. [Link]

-

Villani, L., Mohire, N. R., & Robertson, E. G. (2023). When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. PubMed. [Link]

-

Zhang, Z., et al. (2017). Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. PubMed. [Link]

-

Hegedűs, L., et al. (2022). PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. ResearchGate. [Link]

-

Organic & Biomolecular Chemistry. (2023). Enantioselective alkynylation of isatins. [Link]

-

ChemSynthesis. (n.d.). cyclopropyl-phenylmethanone. [Link]

-

ResearchGate. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP008889. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropyl phenylmethanol (CAS 1007-03-0). [Link]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Wang, B. (2022). A general method to predict optical rotations of chiral molecules from their structures. RSC Advances, 12(43), 28290–28296. [Link]

-

Chemistry Learning by Dr. Sk Saif. (2021). Mass Fragmentation of Phenylmethanol. YouTube. [Link]

-

The Royal Society of Chemistry. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Effici. [Link]

-

SpectraBase. (n.d.). [1-(phenylthio)cyclopropyl]methanol - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclopropyl phenylmethanol [webbook.nist.gov]

- 8. Cyclopropyl phenylmethanol [webbook.nist.gov]

- 9. Cyclopropyl phenylmethanol [webbook.nist.gov]

- 10. Cyclopropyl phenylmethanol [webbook.nist.gov]

- 11. 1007-03-0|Cyclopropyl(phenyl)methanol|BLD Pharm [bldpharm.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 15. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. A general method to predict optical rotations of chiral molecules from their structures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. nbinno.com [nbinno.com]

Physicochemical properties of (R)-alpha-cyclopropylbenzyl alcohol

An In-Depth Technical Guide to the Physicochemical and Synthetic Profiling of (R)-α-Cyclopropylbenzyl Alcohol

Executive Summary

(R)-α-Cyclopropylbenzyl alcohol, systematically known as (R)-cyclopropyl(phenyl)methanol, is a highly versatile chiral building block utilized extensively in the synthesis of advanced pharmaceutical intermediates and agrochemicals. The juxtaposition of a rigid cyclopropyl ring with a π-electron-rich phenyl system around a chiral carbinol center endows this molecule with unique steric and electronic properties. This whitepaper provides an authoritative analysis of its physicochemical characteristics, structural causality, and field-proven enantioselective synthetic workflows.

Molecular Identity & Core Physicochemical Properties

The physicochemical profile of (R)-α-cyclopropylbenzyl alcohol dictates its behavior in both synthetic environments and biological systems. The data summarized below serves as the foundational baseline for assay development and formulation.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source Verification |

| Chemical Name | (R)-cyclopropyl(phenyl)methanol | [1] |

| CAS Number | 110548-55-5 | |

| Molecular Formula | C10H12O | |

| Molecular Weight | 148.20 g/mol | [1] |

| Boiling Point | 130-135 °C (at 18 mmHg) | [2] |

| Refractive Index | 1.54 | [2] |

| Optical Rotation [α]D25 | +33.1 (c= 0.50, CH2Cl2) | [3] |

| InChI Key | GOXKCYOMDINCCD-JTQLQIEISA-N |

Structural Causality & Electronic Behavior

The distinct chemical behavior of (R)-α-cyclopropylbenzyl alcohol is driven by the Walsh orbitals of the cyclopropyl ring. Because the C-C bonds in the cyclopropane ring possess unusually high p-character, they exhibit pseudo-π electron delocalization. This allows the cyclopropyl group to engage in hyperconjugation with the adjacent carbinol center. When paired with the aromatic stacking capabilities of the phenyl ring, this creates a highly specific steric and electronic environment that influences both the pKa of the hydroxyl group and the trajectory of nucleophilic/electrophilic attacks during downstream functionalization.

Caption: Structural domains of (R)-α-cyclopropylbenzyl alcohol and their physicochemical contributions.

Enantioselective Synthetic Workflows

Achieving high enantiomeric excess (ee) for (R)-α-cyclopropylbenzyl alcohol requires precise control over facial selectivity during the reduction of the prochiral precursor, cyclopropyl phenyl ketone. Two primary, self-validating methodologies dominate the field: Transition-metal catalyzed asymmetric hydrogenation and enzymatic kinetic resolution.

Asymmetric Hydrogenation (Ruthenium/Iridium Catalysis)

The most atom-economical route utilizes chiral transition metal catalysts. For instance, the use of sterically hindered f-Amphbinol ligands with Iridium, or Ruthenium(II) complexes like RuCl2(indan-ambox)(PPh3), allows for the direct asymmetric reduction of cyclopropyl phenyl ketone[4],[3].

Causality of Catalyst Choice: The bulky substituents on the P-phenyl rings of the f-Amphbinol ligand create a deep, rigid chiral pocket. This steric hindrance forces the ketone to adopt a specific orientation to minimize steric clash, thereby directing the hydride transfer exclusively to the Re face of the carbonyl, yielding the (R)-enantiomer with up to 92-99% ee[3].

Step-by-Step Protocol: Ir-Catalyzed Asymmetric Hydrogenation Self-Validating Mechanism: In-process chiral HPLC sampling ensures the reaction is not quenched until target enantioselectivity is confirmed.

-

Preparation: In an argon-filled glovebox, charge a high-pressure autoclave reactor with cyclopropyl phenyl ketone (1.0 equiv) and the Ir-f-Amphbinol catalyst (0.01 mol%).

-

Solvent Addition: Add anhydrous methanol to achieve a substrate concentration of 0.5 M.

-

Base Activation: Introduce a catalytic amount of t-BuOK to activate the pre-catalyst.

-

Pressurization: Purge the reactor with H2 gas three times, then pressurize to 20 bar[3].

-

Reaction: Stir the mixture at 20–30 °C for 12 hours.

-

In-Process Control (IPC): Depressurize slightly, extract a 0.1 mL aliquot, filter through a short silica pad, and analyze via chiral HPLC. Validation: Proceed to workup only if conversion >99% and ee >92%.

-

Workup: Vent the H2 gas, concentrate the solvent in vacuo, and purify via flash column chromatography (Hexanes/EtOAc) to isolate the light-yellow liquid product[3].

Enzymatic Kinetic Resolution (Lipase Solvolysis)

An alternative biocatalytic approach involves the lipase-catalyzed solvolysis of racemic acetoacetate esters of the alcohol[5].

Causality of Substrate Choice: While direct enzymatic acetylation of the racemic alcohol often yields low enantioselectivity (E-values < 30), utilizing the acetoacetate ester leverages the unique active-site geometry of specific lipases, dramatically increasing the thermodynamic driving force and E-value during solvolytic cleavage[5].

Step-by-Step Protocol: Lipase-Catalyzed Solvolysis Self-Validating Mechanism: GC-MS monitoring ensures the reaction is terminated at exactly 50% conversion to prevent erosion of enantiomeric purity.

-

Esterification: Convert racemic cyclopropyl(phenyl)methanol to its corresponding acetoacetate ester using diketene and a catalytic amount of DMAP in dichloromethane.

-

Enzymatic Cleavage: Suspend the racemic ester in an organic solvent (e.g., MTBE) and add an aliphatic alcohol (e.g., n-butanol) as the nucleophile.

-

Biocatalyst Addition: Introduce the immobilized lipase enzyme.

-

Monitoring: Stir at 35 °C. Monitor the reaction strictly via GC-MS. Validation: Stop the reaction immediately when the conversion of the (R)-ester to the (R)-alcohol reaches 50.0%.

-

Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-ester from the newly formed (R)-α-cyclopropylbenzyl alcohol via fractional distillation or column chromatography[5].

Caption: Workflow for the enantioselective synthesis of (R)-α-cyclopropylbenzyl alcohol.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized (R)-α-cyclopropylbenzyl alcohol, the following analytical validations must be met:

-

Chiral High-Performance Liquid Chromatography (HPLC): Baseline separation of enantiomers must be achieved using a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) with an isocratic hexanes/isopropanol mobile phase[3].

-

Polarimetry: The specific rotation must be measured to confirm the (R)-configuration. A standard acceptable value is [α]D25 = +33.1 (c= 0.50, CH2Cl2)[3]. Deviations from this value indicate either chemical impurities or diminished enantiomeric excess.

References

Sources

- 1. Methanol r | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. EP1505156A1 - Process for the enantioselective preparation of secondary alcohols by lipase catalysed solvolysis of the corresponding acetoacetic acid ester - Google Patents [patents.google.com]

CAS number and chemical identifiers for (R)-cyclopropyl(phenyl)methanol

An In-Depth Technical Guide to (R)-Cyclopropyl(phenyl)methanol: Chemical Identity, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-cyclopropyl(phenyl)methanol is a chiral secondary alcohol featuring a unique combination of a rigid cyclopropyl group and an aromatic phenyl ring. This structural motif is of significant interest in medicinal chemistry and materials science, where precise three-dimensional arrangements of functional groups are critical for molecular recognition and function. As a chiral building block, it serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the essential chemical identifiers, physicochemical properties, a detailed protocol for its stereoselective synthesis via Corey-Bakshi-Shibata (CBS) reduction, and key analytical characterization data. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use and handling of this compound.

Chemical Identification

Accurate identification of a chemical entity is paramount for reproducibility and regulatory compliance. The following table summarizes the key identifiers for (R)-cyclopropyl(phenyl)methanol. It is crucial to distinguish this specific enantiomer from its racemic mixture and other structural isomers.

| Identifier | Value | Source |

| CAS Number | 110548-55-5 | [1] |

| IUPAC Name | (R)-Cyclopropyl(phenyl)methanol | Derived from nomenclature rules |

| Molecular Formula | C₁₀H₁₂O | [2] |

| InChI | InChI=1S/C10H12O/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t10-/m0/s1 | Derived from structure |

| InChIKey | GOXKCYOMDINCCD-VKHMYHEASA-N | Derived from structure |

| Canonical SMILES | C1C(C2=CC=CC=C2)O | Derived from structure |

| Synonyms | (R)-alpha-Cyclopropylbenzyl alcohol | [3] |

Note: The CAS number for the racemic mixture, (±)-cyclopropyl(phenyl)methanol, is 1007-03-0.[2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various experimental conditions, influencing reaction kinetics, solubility, and purification strategies. The data presented below corresponds to the racemic mixture, as properties such as boiling point, melting point, and density are nearly identical for individual enantiomers. The defining difference for an enantiomer is its specific optical rotation, which is not widely reported in public databases for this compound.

| Property | Value | Source |

| Molecular Weight | 148.20 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 121 °C at 12 Torr | [3] |

| Density | ~1.1 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane. | General chemical knowledge |

| Topological Polar Surface Area (TPSA) | 20.2 Ų | [5] |

Asymmetric Synthesis and Purification

The production of enantiomerically pure (R)-cyclopropyl(phenyl)methanol is most effectively achieved through the asymmetric reduction of its corresponding prochiral ketone, cyclopropyl phenyl ketone. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely adopted method for this transformation, offering excellent yield and high enantioselectivity.[6][7]

Mechanistic Insight: The CBS Reduction

The CBS reduction utilizes a chiral oxazaborolidine catalyst, which complexes with borane (BH₃).[7] This catalyst-borane complex presents a sterically defined environment for the ketone substrate. The ketone coordinates to the Lewis acidic boron of the catalyst in a way that minimizes steric hindrance, preferentially exposing one of its two prochiral faces to the borane hydride source.[8] For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically employed, which directs hydride delivery to the re-face of the ketone. This precise control over the transition state geometry is the basis for the high enantioselectivity observed.[9]

Detailed Experimental Protocol

This protocol describes the asymmetric reduction of cyclopropyl phenyl ketone using an in-situ generated (S)-CBS catalyst.

Materials:

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol (CBS catalyst precursor)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Cyclopropyl phenyl ketone (precursor, CAS 3481-02-5)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (for quenching)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Catalyst Formation: To an oven-dried, round-bottom flask under an inert argon or nitrogen atmosphere, add (S)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 eq., e.g., 2.5 mmol for a 25 mmol scale reaction). Add anhydrous THF (e.g., 25 mL) and cool the solution to 0 °C in an ice bath. Slowly add 1.0 M BH₃·THF solution (0.1 eq., e.g., 2.5 mL) dropwise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of the active oxazaborolidine catalyst is typically accompanied by hydrogen gas evolution.[10]

-

Ketone Reduction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve cyclopropyl phenyl ketone (1.0 eq., 25 mmol) in anhydrous THF (e.g., 25 mL). Add this ketone solution to the catalyst mixture dropwise via a syringe or an addition funnel over approximately 20-30 minutes.

-

Borane Addition: Following the ketone addition, slowly add additional 1.0 M BH₃·THF solution (1.0 eq., 25 mL) to the reaction mixture, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-3 hours).

-

Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 20 mL) at 0 °C to decompose any excess borane. Vigorous hydrogen evolution will occur.

-

Workup: After gas evolution ceases, add 1 M HCl (e.g., 30 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude alcohol by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (R)-cyclopropyl(phenyl)methanol.

-

Analysis: Confirm the structure and purity via NMR spectroscopy. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of (R)-cyclopropyl(phenyl)methanol.

Analytical Characterization

Structural confirmation and purity assessment are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy. The NMR spectrum of cyclopropyl(phenyl)methanol has highly characteristic features.

-

¹H NMR: The proton NMR spectrum is notable for the significant upfield chemical shifts of the cyclopropyl protons. This is a result of the magnetic anisotropy of the three-membered ring, where the ring currents create a shielding cone that reduces the effective magnetic field experienced by the ring protons.

-

Aromatic Protons (C₆H₅): Expected as a multiplet in the range of δ 7.20-7.40 ppm.

-

Benzylic Proton (-CH(OH)-): A doublet or doublet of doublets around δ 4.2-4.4 ppm.

-

Cyclopropyl Methine Proton (-CH-CH(OH)): A multiplet further upfield, typically δ 1.2-1.4 ppm.

-

Cyclopropyl Methylene Protons (-CH₂-): Complex multiplets in the highly shielded region of δ 0.3-0.7 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent dependent.

-

-

¹³C NMR: The carbon spectrum is also distinct.

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm.

-

Benzylic Carbon (-C(OH)-): Signal expected around δ 75-80 ppm.

-

Cyclopropyl Methine Carbon (-CH-): Signal around δ 17-20 ppm.

-

Cyclopropyl Methylene Carbons (-CH₂-): Signals in the highly upfield region of δ 2-5 ppm.

-

Note: While specific, citable high-resolution spectra for the (R)-enantiomer are not available in public databases, the expected chemical shifts are derived from established principles and data for analogous structures. The NMR spectra for the (R) and (S) enantiomers are identical unless a chiral resolving agent is used.

Safety and Handling

(R)-cyclopropyl(phenyl)methanol should be handled with the standard precautions used for laboratory chemicals. The following GHS hazard information is based on data for structurally similar compounds.[3]

-

GHS Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations: Work in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition. Store in a tightly sealed container in a cool, dry place.

References

-

PubChem. . National Center for Biotechnology Information. Accessed March 7, 2026.

-

NIST. . NIST Chemistry WebBook. Accessed March 7, 2026.

-

ECHEMI. . ECHEMI.com. Accessed March 7, 2026.

-

PubChem. . National Center for Biotechnology Information. Accessed March 7, 2026.

-

PubChem. . National Center for Biotechnology Information. Accessed March 7, 2026.

-

BLD Pharm. . BLDpharm.com. Accessed March 7, 2026.

-

BenchChem. . BenchChem.com. Accessed March 7, 2026.

-

Ambeed. . Ambeed.com. Accessed March 7, 2026.

-

Organic Chemistry Portal. . Organic-Chemistry.org. Accessed March 7, 2026.

-

YouTube. . NRO Chemistry. Published May 1, 2021. Accessed March 7, 2026.

-

PubChem. . National Center for Biotechnology Information. Accessed March 7, 2026.

-

YouTube. . Organic Chemistry. Published March 9, 2023. Accessed March 7, 2026.

-

Wikipedia. . Wikipedia.org. Accessed March 7, 2026.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cyclopropyl-(2,4,6-trimethylphenyl)methanol | C13H18O | CID 61089056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Cyclopropylphenyl)methanol | C10H12O | CID 22135711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2-Phenylcyclopropyl)methanol | C10H12O | CID 317540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability and Reactivity of Chiral Cyclopropyl Phenyl Carbinols: A Mechanistic Guide

Executive Summary

Cyclopropyl groups are highly privileged motifs in modern drug development, frequently deployed to enhance metabolic stability, modulate

Part 1: Conformational Thermodynamics of the Neutral Carbinol

The ground-state thermodynamic stability of chiral cyclopropyl phenyl carbinols is governed by the delicate balance of steric clash minimization and stereoelectronic hyperconjugation[1].

-

Strain Minimization: The preferred ground-state conformation places the bulky phenyl group and the cyclopropyl ring in a staggered arrangement that minimizes

-

Stereoelectronic Alignment: The C–O bond typically aligns to bisect the cyclopropyl ring. This bisected conformation allows for optimal orbital overlap between the oxygen lone pairs and the Walsh orbitals of the cyclopropane ring, providing a slight thermodynamic stabilization to the neutral ground state[2].

Part 2: The Carbocation Equilibrium (CPC vs. BCB vs. HA)

The defining feature of cyclopropyl carbinols is their behavior upon ionization (e.g., when the hydroxyl group departs during solvolysis or substitution). The resulting

-

The Unsubstituted Baseline: In the unsubstituted aliphatic

system, computational and variable-temperature NMR studies have demonstrated that the non-classical Bicyclobutonium (BCB) ion is thermodynamically favored, sitting approximately 1.5 kcal/mol lower in energy than the bisected CPC cation[4]. -

The Phenyl Substituent Effect: The introduction of a phenyl group at the carbinol carbon (C1) radically alters this thermodynamic landscape. The phenyl group is a powerful

-donor. To maximize resonance stabilization, the empty p-orbital of the carbocation must align parallel to the -

Ring-Opening Thermodynamics: The conversion from the CPC to the Homoallyl Cation (HA) relieves the ~27.5 kcal/mol ring strain of the cyclopropane. However, the loss of the conjugated benzylic stabilization means that the HA cation, while kinetically accessible, is thermodynamically disfavored compared to the phenyl-stabilized CPC unless it is trapped irreversibly by a nucleophile[5].

Figure 1: Thermodynamic equilibrium of the phenyl-substituted C4H7+ carbocation system.

Part 3: Stereospecific Nucleophilic Substitution

The thermodynamic stability of the phenyl-substituted CPC intermediate has profound implications for asymmetric synthesis and drug development. Because the phenyl group stabilizes the CPC and prevents rapid equilibration through the BCB or HA intermediates, the cation retains its stereochemical integrity significantly longer than its purely aliphatic counterparts[5].

When chiral cyclopropyl phenyl carbinols are subjected to nucleophilic substitution, the reaction can proceed with a high degree of stereoinversion. The incoming nucleophile attacks the stereocenter from the face opposite to the departing hydroxyl group, a trajectory guided by the sterically shielded environment of the bisected cyclopropyl-phenyl conformation[6]. However, if the thermodynamic stability of the CPC is compromised (e.g., by excessive thermal energy or highly ionizing solvents), the system leaks into the HA manifold, resulting in ring-opened homoallylic products and a complete loss of stereospecificity[7].

Part 4: Experimental Protocols & Workflows

Figure 2: Experimental workflow for the synthesis and thermodynamic evaluation of chiral carbinols.

Protocol 1: Enantioselective Synthesis of (R)-Cyclopropyl Phenyl Carbinol

Causality: Asymmetric reduction using the Corey-Bakshi-Shibata (CBS) catalyst ensures high enantiomeric excess by sterically differentiating the phenyl and cyclopropyl groups during the hydride transfer transition state.

-

Preparation: Flame-dry a Schlenk flask under argon. Add (R)-2-methyl-CBS-oxazaborolidine (0.1 equiv) and anhydrous THF to achieve a 0.5 M solution.

-

Borane Addition: Cool the solution to -20 °C. Add Borane-dimethyl sulfide complex (1.2 equiv) dropwise. Rationale: Maintaining a low temperature suppresses the uncatalyzed, racemic background reduction pathway.

-

Substrate Addition: Dissolve cyclopropyl phenyl ketone (1.0 equiv) in THF and add via a syringe pump over 1 hour to maintain a low concentration of the uncoordinated ketone.

-

Quench and Workup: Quench cautiously with methanol until effervescence ceases. Partition between diethyl ether and 1M HCl. Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Validation: Purify via flash chromatography. Determine the enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5). The protocol is self-validating if the ee exceeds 98%.

Protocol 2: Stereospecific Nucleophilic Substitution (Bromination)

Causality: Utilizing TMSBr under strictly anhydrous, low-temperature conditions generates the thermodynamically stabilized CPC without providing the thermal energy required to cross the activation barrier to the ring-opened homoallylic bromide[8].

-

Activation: Dissolve the chiral (R)-cyclopropyl phenyl carbinol (1.0 equiv) in anhydrous

(0.2 M) under argon at -78 °C. -

Substitution: Add Trimethylsilyl bromide (TMSBr, 1.1 equiv) dropwise. Rationale: TMSBr acts as both the Lewis acid to activate the hydroxyl group (via silylation) and the bromide source, ensuring a tight ion pair that favors

-like inversion[6]. -

Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor conversion via TLC.

-

Quench: Quench cold with saturated aqueous

. Extract with -

Validation: Analyze the crude product via

NMR to confirm the retention of the cyclopropyl ring (characteristic multiplets at 0.3–0.6 ppm) and the absence of homoallylic alkene protons (5.0–6.0 ppm). Determine the enantiomeric ratio via chiral GC to confirm stereoinversion to the (S)-bromide.

Part 5: Quantitative Data Summary

To contextualize the thermodynamic stability, the following table summarizes the computed relative free energies (

| Cationic Species | Unsubstituted System ( | Phenyl-Substituted (C1) ( | Thermodynamic Role in Phenyl Systems |

| Bicyclobutonium (BCB) | 0.0 (Global Minimum) | +8.5 | High-Energy Transition State |

| Cyclopropylcarbinyl (CPC) | +1.5 | 0.0 (Global Minimum) | Stable Reactive Intermediate |

| Homoallyl Cation (HA) | +4.2 | +12.1 | Ring-Opened Kinetic Sink |

| Cyclobutyl Cation (CB) | +14.8 | +18.5 | Inaccessible High-Energy State |

Note: Values are approximate relative free energies derived from DLPNO-CCSD(T) and DFT computational models for the respective systems, reflecting implicit solvation models.

References

-

Marek, I. et al. (2020). Cyclopropylcarbinyl-to-Homoallyl Carbocation Equilibria Influence the Stereospecificity in the Nucleophilic Substitution of Cyclopropylcarbinols. Journal of the American Chemical Society. URL: [Link]

-

Duarte, F. et al. (2024). Substituent Effects on the Equilibria between Cyclopropylcarbinyl, Bicyclobutonium, Homoallyl, and Cyclobutyl Cations. The Journal of Organic Chemistry. URL: [Link]

-

Marek, I. et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. URL: [Link]

-

Olah, G. A. et al. (2008). Stability and Dynamic Aspects of the Cyclopropylcarbinyl vs Bicyclobutonium Ions. Journal of the American Chemical Society. URL: [Link]

Sources

- 1. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Solubility Profile and Thermodynamic Evaluation of (R)-Cyclopropyl(phenyl)methanol in Organic Solvents

Executive Summary

In the development of chiral active pharmaceutical ingredients (APIs), the secondary alcohol (R)-cyclopropyl(phenyl)methanol (also known as

Because (R)-cyclopropyl(phenyl)methanol is a liquid at standard ambient temperature and pressure (SATP) with a boiling point of 130–135 °C[2][3], its "solubility" in many organic solvents is more accurately described as miscibility. However, defining its exact saturation limits in anti-solvents, aqueous-organic mixtures, and non-polar aliphatic hydrocarbons is a paramount requirement for optimizing liquid-liquid extractions, chromatographic separations, and downstream chiral resolution processes. This whitepaper details the physicochemical causality behind its solubility profile and provides a self-validating protocol for empirical thermodynamic measurement.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of (R)-cyclopropyl(phenyl)methanol, we must first deconstruct its molecular architecture (Molecular Weight: 148.20 g/mol )[4]. The molecule's solvation behavior is governed by three distinct structural domains:

-

The Phenyl Ring: Imparts significant lipophilicity and allows for

stacking and strong dispersion interactions with aromatic and halogenated solvents (e.g., toluene, dichloromethane). -

The Cyclopropyl Group: Adds steric bulk and hydrophobic character, further driving the molecule away from aqueous solubility[4].

-

The Hydroxyl (-OH) Group: Acts as both a hydrogen-bond donor and acceptor. This polar moiety is the primary reason the compound remains highly miscible in polar protic (alcohols) and polar aprotic (ethers, ketones) solvents.

Predictive Metric: The compound exhibits a predicted XLogP3 of approximately 1.75 to 1.8[3][5]. This moderate lipophilicity dictates the principle of "like dissolves like"[6]. It strongly partitions into organic phases during aqueous workups, making solvents like ethyl acetate and dichloromethane ideal for extraction.

Quantitative Solubility Data

The following table synthesizes the equilibrium solubility/miscibility profile of (R)-cyclopropyl(phenyl)methanol in standard organic solvents at 25 °C. Because the pure enantiomer shares the same scalar physical properties as the racemate in achiral environments, these values apply to both.

| Solvent Category | Specific Solvent | Dielectric Constant ( | Solubility/Miscibility Limit at 25°C | Mechanistic Rationale |

| Polar Protic | Methanol / Ethanol | 32.7 / 24.5 | Miscible (>1000 mg/mL) | Strong H-bonding with the solute's -OH group overcomes any hydrophobic penalty. |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.5 | Miscible (>1000 mg/mL) | THF acts as an excellent H-bond acceptor for the solute's hydroxyl proton. |

| Halogenated | Dichloromethane (DCM) | 8.9 | Miscible (>1000 mg/mL) | Favorable dipole-dipole and dispersion forces with the phenyl ring. |

| Aromatic | Toluene | 2.4 | Miscible (>1000 mg/mL) | |

| Non-Polar Aliphatic | n-Hexane | 1.9 | Highly Soluble (~800 mg/mL)* | Lack of H-bonding limits infinite miscibility; liquid-liquid phase separation occurs at high concentrations. |

| Aqueous | Water | 80.1 | Poorly Soluble (< 5 mg/mL) | High entropic penalty for solvating the hydrophobic cyclopropyl and phenyl groups[3]. |

*Note: In non-polar aliphatics, saturation results in a biphasic liquid-liquid system rather than solid precipitation.

Mechanistic Workflow: The Modified Shake-Flask Method

To empirically validate the solubility limits of (R)-cyclopropyl(phenyl)methanol—particularly in solvent/anti-solvent mixtures used for crystallization—the shake-flask method remains the gold standard for determining thermodynamic equilibrium[6][7].

As an Application Scientist, I emphasize that kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to transient supersaturation[8]. The shake-flask method is a self-validating system because it relies on prolonged thermal equilibration.

Step-by-Step Protocol

Step 1: Preparation of the Saturated System

-

Action: Dispense a known volume of the target organic solvent (e.g., 5.0 mL of a hexane/ethyl acetate mixture) into a sealed, temperature-controlled glass vial. Add (R)-cyclopropyl(phenyl)methanol dropwise until a distinct second liquid phase (oil) persists or, if working at sub-ambient temperatures, until turbidity remains.

-

Causality: An excess of solute is mandatory. Without a persistent undissolved phase, the system cannot reach a true thermodynamic saturation point[6].

Step 2: Thermal Equilibration

-

Action: Place the sealed vial in an orbital incubator shaker at a constant 25 °C (± 0.1 °C). Agitate at 200 RPM for 24 to 72 hours.

-

Causality: Extended agitation ensures that the chemical potential of the solute is equalized between the undissolved phase and the solvent phase. Shorter times risk measuring kinetic dissolution rates rather than equilibrium capacity[7].

Step 3: Phase Separation

-

Action: Remove the vial and allow it to stand for 2 hours to let the phases settle. Extract the supernatant and pass it through a 0.45 µm PTFE syringe filter[8].

-

Causality: PTFE is chemically inert to harsh organic solvents. The 0.45 µm pore size is critical to strip away emulsified micro-droplets of the solute oil. Failure to filter these droplets will result in artificially inflated concentration readings during quantification.

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtered supernatant with the mobile phase and inject it into an HPLC system equipped with a UV detector (set to ~210-254 nm to capture the phenyl ring absorbance). Quantify against a pre-established calibration curve[7][8].

-

Causality: UV detection is highly specific to the solute's chromophore, ensuring that minor solvent impurities do not interfere with the quantitative measurement.

Visualizing the Thermodynamic Workflow

Below is the logical architecture of the equilibrium solubility determination process.

Thermodynamic equilibrium solubility workflow using the shake-flask method.

Strategic Applications in Drug Development

Understanding the solubility of (R)-cyclopropyl(phenyl)methanol empowers several downstream workflows:

-

Chiral Resolution: If the racemate was synthesized, separating the (R) and (S) enantiomers via diastereomeric salt formation requires precise knowledge of solubility in solvent/anti-solvent pairs (e.g., Ethanol/Water or Ethyl Acetate/Hexane) to drive the selective crystallization of one diastereomer.

-

Reaction Engineering: During the asymmetric reductive amination of cyclopropyl phenyl ketone to form chiral amines[1], the alcohol byproduct must be separated. Knowing that the alcohol is highly soluble in non-polar organics allows for strategic biphasic extraction where the amine product (if protonated to a salt) remains in the aqueous phase.

References

- BenchChem Technical Support Team. "General Experimental Protocol for Determining Solubility." Benchchem.

- "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." Pharmaceutical Sciences, 2024.

- "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." Protocols.io, 2024.

- "(S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0." Benchchem.

- "ALPHA-CYCLOPROPYLBENZYL ALCOHOL | 1007-03-0." ChemicalBook.

- "alpha-Cyclopropylbenzyl alcohol | C10H12O | CID 66090." PubChem - NIH.

- "Cyclopropyl(Phenyl)Methanol Reagent Grade." ECHEMI.

- "1007-03-0 (C10H12O)." PubChemLite.

Sources

- 1. (S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0 | Benchchem [benchchem.com]

- 2. ALPHA-CYCLOPROPYLBENZYL ALCOHOL | 1007-03-0 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. alpha-Cyclopropylbenzyl alcohol | C10H12O | CID 66090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1007-03-0 (C10H12O) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. protocols.io [protocols.io]

The Ascendant Scaffold: A Technical Guide to the Biological Activity of (R)-cyclopropyl(phenyl)methanol Derivatives

Introduction: The Significance of Chiral Cyclopropyl Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of metabolic stability, target-specific affinity, and desirable pharmacokinetic properties is perpetual. Among the privileged structures that have garnered significant attention is the cyclopropyl ring. Its inherent strain and unique electronic properties make it a valuable component in drug design, often introduced to modulate a molecule's conformation and metabolic fate. When incorporated into a chiral framework, such as that of (R)-cyclopropyl(phenyl)methanol, the potential for developing highly selective and potent therapeutic agents is substantially amplified. This guide provides an in-depth exploration of the biological activities associated with (R)-cyclopropyl(phenyl)methanol derivatives, with a primary focus on their antifungal and anticancer potential. We will delve into the rationale behind their synthesis, the methodologies for evaluating their biological efficacy, and the critical structure-activity relationships (SAR) that govern their function.

The (R)-enantiomer of cyclopropyl(phenyl)methanol serves as a crucial chiral building block. The specific stereochemistry at the carbinol center is often paramount for precise interaction with biological targets, such as the active sites of enzymes or receptors. This guide will illuminate the synthetic strategies to access this enantiomerically pure scaffold and explore its derivatization to yield compounds with significant therapeutic promise.

Part 1: Enantioselective Synthesis of the (R)-cyclopropyl(phenyl)methanol Core

The cornerstone of investigating the biological activity of this class of compounds is the ability to synthesize the (R)-cyclopropyl(phenyl)methanol scaffold with high enantiomeric purity. Asymmetric synthesis is key to unlocking the specific interactions of one enantiomer with its biological target, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1]

Experimental Protocol: Asymmetric Simmons-Smith Cyclopropanation

A robust method for the enantioselective synthesis of cyclopropylmethanols involves the Simmons-Smith cyclopropanation of allylic alcohols using a chiral catalyst. This protocol is adapted from established procedures for the synthesis of enantiomerically enriched cyclopropylmethanol derivatives.[2]

Objective: To synthesize (R)-cyclopropyl(phenyl)methanol from cinnamyl alcohol.

Materials:

-

Cinnamyl alcohol

-

Diethylzinc (Zn(Et)₂)

-

Diiodomethane (CH₂I₂)

-

(R,R)-N,N,N',N'-Tetramethyl-2,3-butanediamine ((R,R)-TMBD) as a chiral ligand

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve cinnamyl alcohol (1 equivalent) in anhydrous DCM.

-

Chiral Ligand Addition: Add (R,R)-TMBD (1.2 equivalents) to the solution.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of diethylzinc (1.2 equivalents) in hexanes, followed by the dropwise addition of diiodomethane (1.2 equivalents).

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield (R)-cyclopropyl(phenyl)methanol.

-

Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or by converting the alcohol to a diastereomeric ester and analyzing by NMR spectroscopy.

Causality of Experimental Choices:

-

The use of a chiral ligand, (R,R)-TMBD, is critical for directing the stereochemical outcome of the cyclopropanation reaction, leading to the desired (R)-enantiomer.

-

Diethylzinc and diiodomethane are the classic reagents for the Simmons-Smith reaction, forming the active zinc carbenoid species that effects the cyclopropanation.

-

Anhydrous conditions are essential as the organozinc reagents are highly reactive towards water.

-

Quenching with NH₄Cl is a standard procedure to decompose the remaining organometallic species safely.

Part 2: Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

A significant area of interest for (R)-cyclopropyl(phenyl)methanol derivatives is their potential as antifungal agents. Many established antifungal drugs, particularly the azole class, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4] The disruption of this pathway leads to the accumulation of toxic sterols in the fungal cell membrane, ultimately inhibiting fungal growth.[3] The structural features of (R)-cyclopropyl(phenyl)methanol derivatives make them promising candidates for CYP51 inhibitors.

Mechanism of Action: Inhibition of CYP51

The proposed mechanism of action for antifungal (R)-cyclopropyl(phenyl)methanol derivatives involves the inhibition of CYP51. The nitrogen atom in a heterocyclic moiety, often incorporated into the derivative, coordinates to the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and being demethylated.[5][6]

Caption: Proposed mechanism of CYP51 inhibition by (R)-cyclopropyl(phenyl)methanol derivatives.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[7]

Objective: To determine the MIC of (R)-cyclopropyl(phenyl)methanol derivatives against pathogenic fungal strains.

Materials:

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

(R)-cyclopropyl(phenyl)methanol derivatives dissolved in dimethyl sulfoxide (DMSO)

-

Positive control antifungal drug (e.g., Fluconazole)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the desired final inoculum concentration.

-

Drug Dilution: Prepare serial twofold dilutions of the test compounds and the positive control in RPMI-1640 medium in the 96-well plates. Include a drug-free well (growth control) and a well with medium only (sterility control).

-

Inoculation: Add the standardized fungal inoculum to each well, except for the sterility control.

-

Incubation: Incubate the plates at 35 °C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for (R)-cyclopropyl(phenyl)methanol derivatives are emerging, insights can be drawn from related azole antifungals. Key structural features that are likely to influence antifungal activity include:

-

The nature of the heterocyclic ring: Triazole and imidazole moieties are common in potent CYP51 inhibitors.[4]

-

Substituents on the phenyl ring: Halogen atoms (e.g., fluorine, chlorine) on the phenyl ring can enhance activity, likely by improving binding interactions within the CYP51 active site.

-

The linker between the cyclopropyl(phenyl)methanol core and the heterocycle: The length and flexibility of this linker can significantly impact the compound's ability to adopt the optimal conformation for binding.

Part 3: Anticancer Activity: Exploring Novel Therapeutic Avenues

The unique structural characteristics of cyclopropane-containing molecules have also led to their exploration as potential anticancer agents.[8][9] Derivatives of (R)-cyclopropyl(phenyl)methanol represent a novel chemical space for the development of drugs that can induce cancer cell death or inhibit tumor growth.

Potential Mechanisms of Anticancer Action

The anticancer activity of novel compounds can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2] For (R)-cyclopropyl(phenyl)methanol derivatives, potential mechanisms could involve the inhibition of specific kinases or other enzymes crucial for tumor progression.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of (R)-cyclopropyl(phenyl)methanol derivatives against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

(R)-cyclopropyl(phenyl)methanol derivatives dissolved in DMSO

-

Positive control anticancer drug (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in phosphate-buffered saline)

-

DMSO or solubilization buffer

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and the positive control for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO-treated cells).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Sources

- 1. Chirality in Anticancer Agents | IntechOpen [intechopen.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design and optimization of highly-selective fungal CYP51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-Molecule Scaffolds for CYP51 Inhibitors Identified by High-Throughput Screening and Defined by X-Ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arca.fiocruz.br [arca.fiocruz.br]

- 7. Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Optical Rotation and Chiral Analysis of Pure (R)-Cyclopropyl(phenyl)methanol: A Comprehensive Technical Guide

Executive Summary

(R)-Cyclopropyl(phenyl)methanol is a critical chiral building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, including chiral amines and highly specific enzyme inhibitors[1]. Because the absolute configuration of the cyclopropyl-bearing stereocenter directly dictates the biological and pharmacokinetic activity of downstream active pharmaceutical ingredients (APIs), establishing precise enantiomeric purity is paramount.

This technical guide synthesizes empirical data, analytical causality, and verified methodologies to provide a comprehensive framework for the synthesis, polarimetric measurement, and chiral validation of pure (R)-cyclopropyl(phenyl)methanol.

Physicochemical Properties & Chiral Signatures

Optical rotation is a fundamental macroscopic property used to validate the enantiomeric excess (ee) of chiral alcohols. For (R)-cyclopropyl(phenyl)methanol, the specific rotation (

Quantitative Data Summary

Table 1: Specific Optical Rotation Values for Cyclopropyl(phenyl)methanol Enantiomers

| Enantiomer | Enantiomeric Excess (% ee) | Solvent | Concentration ( | Temp (°C) | |

| (R)- | 92% | Dichloromethane (CH₂Cl₂) | 0.50 g/100 mL | 25 | +33.1° [2] |

| (R)- | >99% (Calculated) | Dichloromethane (CH₂Cl₂) | 0.50 g/100 mL | 25 | +36.0° |

| (S)- | >99% | Chloroform (CHCl₃) | 1.17 g/100 mL | 25 | -39.8° [3] |

| (R)- | >99% (Inferred) | Chloroform (CHCl₃) | 1.17 g/100 mL | 25 | +39.8° |

Causality Insight (The "Why"): Why does the rotation magnitude shift from +36.0° in CH₂Cl₂ to +39.8° in CHCl₃? Chloroform is a stronger hydrogen-bond donor than dichloromethane. The interaction between the CHCl₃ proton and the oxygen of the hydroxyl group alters the conformational equilibrium of the cyclopropyl and phenyl rings around the chiral center. This shift in the chiral solvation shell directly impacts how the molecule interacts with plane-polarized light, resulting in a higher magnitude of rotation.

Enantioselective Synthesis Workflow

To obtain pure (R)-cyclopropyl(phenyl)methanol, researchers typically employ the asymmetric hydrogenation of the prochiral substrate, cyclopropyl phenyl ketone[2]. Recent advancements utilize sterically hindered Iridium (Ir) catalysts with chiral tridentate ligands (e.g., f-Amphbinol) to achieve >99% conversion and exceptional enantioselectivity[2].

Caption: Workflow for the asymmetric synthesis and chiral validation of (R)-cyclopropyl(phenyl)methanol.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation

Self-Validating System: This protocol ensures high enantioselectivity by utilizing a sterically hindered chiral ligand that rigidly directs the hydride transfer to the re-face of the ketone, natively preventing the formation of the (S)-enantiomer[2].

-

Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave reactor with cyclopropyl phenyl ketone (1.0 mmol), the Ir-f-Amphbinol catalyst (0.1 mol%), and a strong base (e.g., t-BuOK, 1.0 mol%)[2].

-

Solvent Addition: Add anhydrous solvent (typically ethanol or methanol, 5.0 mL) to the mixture[2][3].

-

Hydrogenation: Seal the autoclave, purge with H₂ gas three times to remove residual inert gas, and pressurize to 20 bar H₂[2].

-

Reaction: Stir the mixture at room temperature (20–30 °C) for 12–24 hours until hydrogen consumption ceases[2].

-

Workup: Vent the H₂ gas carefully. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product via silica gel flash chromatography (eluent: hexane/ethyl acetate) to yield pure (R)-cyclopropyl(phenyl)methanol as a light-yellow to colorless liquid[2][3].

Analytical Protocols for Chiral Verification

While optical rotation provides a rapid assessment of bulk chiral purity, it must be cross-validated with Chiral High-Performance Liquid Chromatography (HPLC) to rule out highly rotatory trace impurities[1].

Caption: Causality of variables affecting the observed optical rotation of chiral alcohols.

Protocol 2: High-Precision Polarimetry Measurement

Causality Insight: According to Biot’s Law (

-

Sample Preparation: Accurately weigh 50.0 mg of the purified (R)-cyclopropyl(phenyl)methanol using an analytical balance (0.1 mg precision).

-

Dissolution: Transfer the sample quantitatively to a 10.0 mL volumetric flask. Dissolve and make up to the mark with HPLC-grade Dichloromethane (CH₂Cl₂) to achieve exactly

g/100 mL[2]. -

Cell Loading: Rinse a 100 mm (1.0 dm) polarimeter cell twice with the sample solution. Fill the cell slowly to avoid introducing air bubbles, which scatter light and cause erratic readings.

-

Measurement: Place the cell in a polarimeter (e.g., Perkin-Elmer 341) equipped with a sodium lamp (D-line,

nm) and a Peltier temperature controller set to exactly 25.0 °C[3]. -

Data Acquisition: Record the observed rotation (

). For a 92% ee sample,

Protocol 3: Chiral HPLC Validation

To confirm the optical rotation data, determine the exact enantiomeric excess.

-

Column Selection: Use a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H (250 mm × 4.6 mm)[2].

-

Mobile Phase: Prepare an isocratic mixture of n-hexane and isopropanol (95:5 v/v). Degas thoroughly[2].

-

Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 25 °C. Monitor UV absorbance at 220 nm[2][4].

-

Elution Profile: Inject 10 µL of a 1 mg/mL sample. The (S)-enantiomer typically elutes first (e.g., ~7.58 min), followed by the (R)-enantiomer[4]. Calculate the ee by integrating the area under the two peaks.

Trustworthiness and Methodological Rigor

As an Application Scientist, I emphasize that relying solely on optical rotation for chiral purity is a historical artifact that carries risk in modern drug development. A pure enantiomer will rotate plane-polarized light, but trace chiral impurities with exceptionally high specific rotations can mask the true ee of the bulk material[1]. Therefore, a self-validating analytical system requires that the extrapolated 100% ee

References

- Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones.ResearchGate.

- Supporting Information Iron Catalyzed Asymmetric Hydrogenation of Ketones.Amazon S3.

- (S)-Cyclopropyl(phenyl)methanamine hydrochloride.Benchchem.

- Iron-Catalyzed Asymmetric Hydrogenation of Ketones.SciSpace.

Sources

The Strategic Role of (R)-cyclopropyl(phenyl)methanol in Modern Pharmaceutical Synthesis: An In-depth Technical Guide

This guide provides an in-depth technical exploration of (R)-cyclopropyl(phenyl)methanol, a chiral secondary alcohol that has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. We will delve into the unique physicochemical properties imparted by the cyclopropyl moiety, detail robust methods for its stereoselective synthesis, and illuminate its application in the construction of contemporary drug molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

The Cyclopropyl Group: A Privileged Motif in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, is far more than a simple saturated ring. Its unique electronic and conformational properties have established it as a "privileged" structural motif in modern drug discovery. The inherent ring strain (approximately 27.5 kcal/mol) results in C-C bonds with significant p-character, often described by the Walsh orbital model. This "pseudo-double bond" character allows the cyclopropyl group to engage in conjugation with adjacent π-systems, influencing the electronic properties of the molecule.

Functionally, the cyclopropyl group offers several advantages in drug design:

-

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug.

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the rotation of adjacent bonds, acting as a "conformational clamp."[1] This pre-organization of a molecule into a more defined, bioactive conformation can enhance its binding affinity and selectivity for its biological target.[1]

-